![molecular formula C21H16ClN3O3S B4946561 5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4946561.png)
5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the indole moiety, along with other functional groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 2-(4-chlorophenoxy)ethylamine with indole-3-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and thiolation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.
Phenoxyethyl derivatives: Compounds like 2-(4-chlorophenoxy)ethanol and 2-(4-chlorophenoxy)ethylamine have similar functional groups and chemical properties.
Thiohydantoin derivatives: Compounds like 2-thiohydantoin and its derivatives share the thiohydantoin moiety and exhibit similar reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-[[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-14-5-7-15(8-6-14)28-10-9-25-12-13(16-3-1-2-4-18(16)25)11-17-19(26)23-21(29)24-20(17)27/h1-8,11-12H,9-10H2,(H2,23,24,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXNOFLWRNLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C=C4C(=O)NC(=S)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
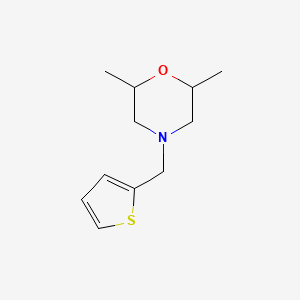
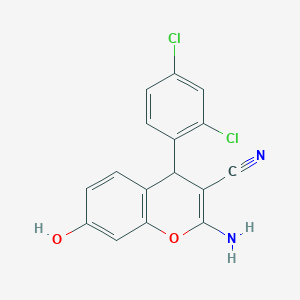
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4946497.png)
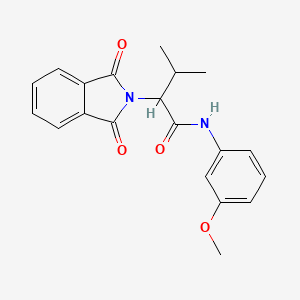
![(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4946515.png)
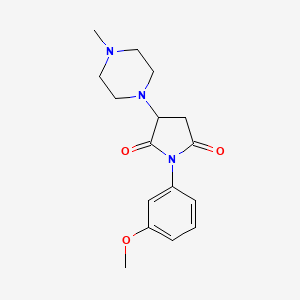
![N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4946524.png)
![N,N'-bis(3-ethynylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4946532.png)
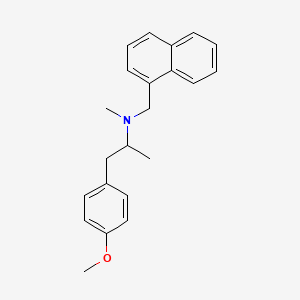
![(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4946557.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4946573.png)

![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-4-piperidinol](/img/structure/B4946579.png)
![sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate](/img/structure/B4946583.png)
